(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid
CAS No.:
Cat. No.: VC13592522
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO5 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
| Standard InChI Key | ZGLWUVSYEVUTKH-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C1COC1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₀H₁₇NO₅ (molecular weight: 231.25 g/mol) and features:
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An (R)-configured stereocenter at the α-carbon.
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A tert-butoxycarbonyl (Boc)-protected amino group.
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A 3-oxetanyl ring substituent.
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A carboxylic acid functional group.
The stereochemical assignment is confirmed by its enantiomeric purity, with the (S)-enantiomer listed under CAS No. 1932299-93-8 . The Boc group enhances solubility and stability during synthetic manipulations, while the oxetane ring imposes conformational rigidity, a property leveraged in drug design .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1889289-71-7 | |
| Molecular Weight | 231.25 g/mol | |
| Solubility | Soluble in DMSO, MeOH, CHCl₃ | |
| Storage Conditions | -80°C (6 months), -20°C (1 mo) | |
| Chiral Purity | ≥97% (HPLC) |
Synthesis and Stability Considerations
Synthetic Routes
The compound is typically synthesized via stereoselective alkylation or enzymatic resolution. A representative pathway involves:
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Oxetane Ring Formation: Cyclization of 3-bromo-2,2-bis(bromomethyl)propan-1-ol under basic conditions .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
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Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer .
Stability and Isomerization
Oxetane-carboxylic acids are prone to lactonization under ambient storage or mild heating. For example, (R)-2-((Boc)amino)-2-(oxetan-3-yl)acetic acid isomerizes to a γ-lactone via intramolecular esterification, with conversion rates reaching 50% after one year at room temperature . This reactivity necessitates cold storage (-80°C) and rapid utilization post-synthesis.
Table 2: Stability Data Under Various Conditions
| Condition | Degradation Rate | Product |
|---|---|---|
| Room Temperature (1 yr) | 50% | Lactone |
| 50°C (dioxane/H₂O, 2 h) | 100% | Lactone |
| -80°C (6 months) | <5% | Stable |
Applications in Medicinal Chemistry
Bioisosteric Replacement
The oxetane ring serves as a carbonyl bioisostere, improving metabolic stability and reducing lipophilicity. In a comparative study, oxetane-containing analogs exhibited:
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4–76-fold higher aqueous solubility vs. gem-dimethyl counterparts .
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Reduced CYP3A4-mediated oxidation due to lowered logP values .
Conformational Constraints
The rigid oxetane ring enforces specific torsional angles, mimicking peptide β-turns in oligomers. For instance, oligomers of oxetane β-amino acids adopt 10-membered hydrogen-bonded motifs, akin to natural α-peptide secondary structures .
Recent Advances in Photoredox Applications
Visible-light photoredox catalysis has emerged as a key method for functionalizing oxetane-carboxylic acids. A 2025 study demonstrated decarboxylative alkylation of (R)-2-((Boc)amino)-2-(oxetan-3-yl)acetic acid under blue LED irradiation, enabling C–C bond formation without UV light . This approach bypasses traditional Paternò-Büchi reactions, offering milder conditions and higher diastereoselectivity.
Key Mechanistic Insights :
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Hydrogen-bonding interactions between the oxetane oxygen and solvent dictate reaction pathways.
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Steric effects from the Boc group suppress radical dimerization, favoring cross-coupling.
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